molecular formula C24H22N2O B15245501 3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one

3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15245501
M. Wt: 354.4 g/mol
InChI Key: MZVCKAZLSZNZSA-UHFFFAOYSA-N
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Description

3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with benzyl, cyclopropylmethyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction conditions may vary, but generally, the mixture is heated to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular proteins and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-phenylbenzimidazole: Similar structure but lacks the cyclopropylmethyl group.

    2-Phenylbenzimidazole: Lacks both the benzyl and cyclopropylmethyl groups.

    1-Cyclopropylmethyl-2-phenylbenzimidazole: Similar structure but lacks the benzyl group.

Uniqueness

3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of all three substituents (benzyl, cyclopropylmethyl, and phenyl) on the benzimidazole core. This unique combination of substituents contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C20H20N2O\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}

This structure includes a benzimidazole core, which is critical for its biological activity. The presence of the benzyl and cyclopropylmethyl substituents contributes to the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study 1 : A study evaluated the compound's activity against human endometrial cancer cells (HEC1A) using the MTT assay. The results indicated an IC50 value of approximately 4.40 μM, suggesting potent anticancer properties compared to other tested compounds .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Glycolysis : Tumor cells often exhibit enhanced glycolytic activity. The compound may inhibit glucose transporters, leading to reduced energy supply in cancer cells .
  • Induction of Apoptosis : By activating apoptotic pathways, the compound promotes cell death in malignant cells while exhibiting lower toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole ring and substituent groups significantly influence the biological activity of the compound. For instance:

Compound VariantIC50 (μM)Observations
Parent Compound14.66Baseline activity
Variant A8.95Increased potency with amide linkage
Variant B4.40Enhanced activity with specific electron-withdrawing groups

These findings indicate that strategic modifications can enhance the potency and selectivity of benzimidazole derivatives .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have also been assessed in vitro. Preliminary data suggest favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent .

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

3-benzyl-1-(cyclopropylmethyl)-5-phenylbenzimidazol-2-one

InChI

InChI=1S/C24H22N2O/c27-24-25(17-19-11-12-19)22-14-13-21(20-9-5-2-6-10-20)15-23(22)26(24)16-18-7-3-1-4-8-18/h1-10,13-15,19H,11-12,16-17H2

InChI Key

MZVCKAZLSZNZSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)C4=CC=CC=C4)N(C2=O)CC5=CC=CC=C5

Origin of Product

United States

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